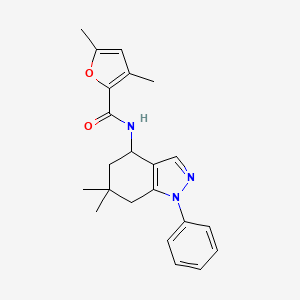![molecular formula C24H22N2O3 B4980906 N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B4980906.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide, also known as BB-94, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix proteins. The inhibition of MMPs has been linked to a variety of physiological and pathological processes, including tissue remodeling, wound healing, cancer metastasis, and inflammation.
科学研究应用
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide has been extensively studied for its potential applications in scientific research, particularly in the fields of cancer biology, wound healing, and inflammation. In cancer biology, N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide has been shown to inhibit the invasion and metastasis of cancer cells by blocking the activity of MMPs. In wound healing, N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide has been shown to promote the formation of new blood vessels and accelerate tissue regeneration by inhibiting the degradation of extracellular matrix proteins. In inflammation, N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of MMPs.
作用机制
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide exerts its biological effects by inhibiting the activity of MMPs, which are enzymes that play a crucial role in the degradation of extracellular matrix proteins. MMPs are involved in a variety of physiological and pathological processes, including tissue remodeling, wound healing, cancer metastasis, and inflammation. By inhibiting the activity of MMPs, N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide can modulate these processes and exert its biological effects.
Biochemical and Physiological Effects:
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide has been shown to have a variety of biochemical and physiological effects, depending on the specific context and experimental conditions. In cancer biology, N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide has been shown to inhibit the invasion and metastasis of cancer cells by blocking the activity of MMPs. In wound healing, N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide has been shown to promote the formation of new blood vessels and accelerate tissue regeneration by inhibiting the degradation of extracellular matrix proteins. In inflammation, N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of MMPs.
实验室实验的优点和局限性
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide has several advantages as a research tool, including its high potency and specificity for MMPs, its well-established synthesis method, and its extensive characterization in scientific publications. However, N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide also has some limitations, including its potential off-target effects on other enzymes and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research on N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide, including the development of more potent and selective MMP inhibitors, the investigation of the role of MMPs in various physiological and pathological processes, and the exploration of the potential therapeutic applications of MMP inhibitors in various diseases and conditions. Additionally, the development of novel synthetic methods for MMP inhibitors and the optimization of existing synthesis methods could lead to the discovery of new compounds with improved properties and biological activities.
合成方法
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide can be synthesized using a multi-step process that involves the reaction of 4-butoxybenzoyl chloride with 4-aminophenyl-1,3-benzoxazole in the presence of a base such as triethylamine. The resulting intermediate product is then reacted with 4-(aminosulfonyl)phenylboronic acid in the presence of a palladium catalyst to yield N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide. This synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.
属性
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-2-3-16-28-20-14-10-17(11-15-20)23(27)25-19-12-8-18(9-13-19)24-26-21-6-4-5-7-22(21)29-24/h4-15H,2-3,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVNDWOWPNNKCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-{[5-(methoxymethyl)-2-furyl]methyl}-1-piperazinyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4980841.png)
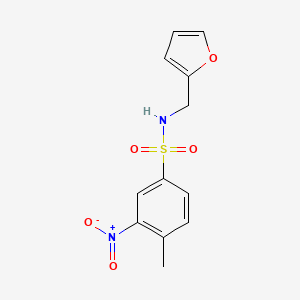
![1-{1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B4980848.png)
![[1-(1-pyrenylmethyl)-3-piperidinyl]methanol](/img/structure/B4980850.png)
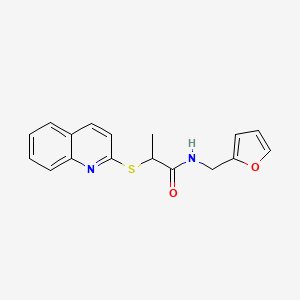
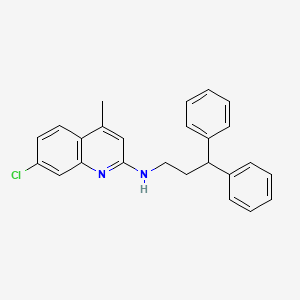
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2-pyridinylthio)acetamide trifluoroacetate](/img/structure/B4980862.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(1-pyrrolidinyl)nicotinamide](/img/structure/B4980868.png)

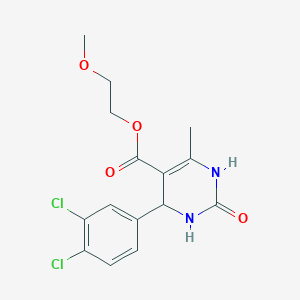
![N'-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2-hydroxybenzohydrazide](/img/structure/B4980882.png)
![N-(3-acetylphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4980898.png)
